molecular formula C10H9FO B13109405 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one

6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13109405
M. Wt: 164.18 g/mol
InChI Key: RXBRIKMPIAEXLF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroindan-1-one and methylating agents.

    Methylation: The methylation of 6-fluoroindan-1-one is carried out using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically conducted in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve efficient synthesis. The process may include continuous flow reactors, automated control systems, and purification techniques such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

    Pathways: Modulating signaling pathways, gene expression, or metabolic pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-indenone: Similar structure but lacks the fluorine atom.

    6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one: Similar structure with a different position of the methyl group.

    2,3-dihydro-1H-inden-1-one: Lacks both the fluorine and methyl groups.

Uniqueness

6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the fluorine and methyl groups, which can influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

6-fluoro-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9FO/c1-6-4-10(12)9-5-7(11)2-3-8(6)9/h2-3,5-6H,4H2,1H3

InChI Key

RXBRIKMPIAEXLF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C=CC(=C2)F

Origin of Product

United States

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